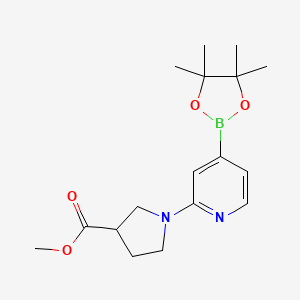
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate is a complex organic compound that features a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This intermediate is then coupled with a pyridine derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are often biaryl compounds .
科学的研究の応用
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with other molecules through reversible covalent bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound also features a boronic ester group and is used in similar cross-coupling reactions.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic ester compound used in the synthesis of quinoxaline derivatives.
Uniqueness
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate is unique due to its specific structure, which combines a pyridine ring with a pyrrolidine carboxylate group. This unique structure allows it to participate in a wider range of chemical reactions compared to other similar compounds .
生物活性
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H20BNO4 |
| Molecular Weight | 277.14853 g/mol |
| InChI Key | OEUCZMLHPXEZSU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in the modulation of enzyme activities and as a ligand in drug design.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit anticancer properties. For instance, studies have shown that compounds with boron-containing groups can enhance the efficacy of chemotherapeutic agents by improving their stability and bioavailability .
Antimicrobial Properties
The compound's structure may confer antimicrobial activity against Gram-positive bacteria. In vitro studies have demonstrated that related compounds exhibit significant antibacterial effects, which could be explored further for therapeutic applications against resistant strains .
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on A549 human lung cancer cells.
- Methodology : Viability assays were conducted using MTT assays.
- Findings : Compounds demonstrated structure-dependent cytotoxicity with some derivatives reducing cell viability significantly compared to control groups (p < 0.05) .
-
Antimicrobial Screening :
- Objective : Assessing the antimicrobial potency of related compounds against resistant bacterial strains.
- Methodology : Broth microdilution techniques were employed following CLSI guidelines.
- Results : Certain derivatives exhibited minimum inhibitory concentrations (MIC) below clinically relevant thresholds for several pathogens .
Research Findings
Recent literature highlights the importance of structural modifications in enhancing biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased potency against cancer cells |
| Variation in alkyl groups on dioxaborolane | Altered solubility and bioactivity |
| Introduction of functional groups | Enhanced interaction with target proteins |
特性
分子式 |
C17H25BN2O4 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC名 |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-6-8-19-14(10-13)20-9-7-12(11-20)15(21)22-5/h6,8,10,12H,7,9,11H2,1-5H3 |
InChIキー |
FGSGYFMGJKEVNA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















